molecular formula C19H19N3O3 B12773916 Talampanel, (S)- CAS No. 161832-67-3

Talampanel, (S)-

Cat. No.: B12773916
CAS No.: 161832-67-3
M. Wt: 337.4 g/mol
InChI Key: JACAAXNEHGBPOQ-NSHDSACASA-N
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Description

Talampanel, (S)- is a compound that has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy, malignant gliomas, and amyotrophic lateral sclerosis. It acts as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, a type of ionotropic glutamate receptor in the central nervous system .

Preparation Methods

The synthesis of Talampanel involves several steps, starting from sassafras oil as a renewable starting material. The synthetic route includes the use of microwave energy to enhance reaction efficiency. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Chemical Reactions Analysis

Talampanel undergoes various chemical reactions, including:

    Oxidation: Talampanel can be oxidized under specific conditions, although detailed reagents and conditions are not commonly disclosed.

    Reduction: Reduction reactions involving Talampanel are less documented.

    Substitution: Substitution reactions can occur, particularly involving the aromatic ring structures within the compound.

Common reagents and conditions for these reactions are typically proprietary and specific to the industrial processes used in its synthesis .

Scientific Research Applications

Talampanel has been extensively studied for its potential in various scientific research applications:

Mechanism of Action

Talampanel exerts its effects by acting as a non-competitive antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This receptor is involved in excitatory neurotransmission in the central nervous system. By inhibiting this receptor, Talampanel reduces excitatory neurotransmission, which can help in conditions characterized by excessive neuronal activity, such as epilepsy .

Comparison with Similar Compounds

Talampanel is unique in its specific targeting of the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. Similar compounds include:

Talampanel’s uniqueness lies in its specific binding and inhibitory action on the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor, making it a valuable tool in neurological research and potential therapeutic applications.

Properties

CAS No.

161832-67-3

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

1-[(8S)-5-(4-aminophenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]ethanone

InChI

InChI=1S/C19H19N3O3/c1-11-7-14-8-17-18(25-10-24-17)9-16(14)19(21-22(11)12(2)23)13-3-5-15(20)6-4-13/h3-6,8-9,11H,7,10,20H2,1-2H3/t11-/m0/s1

InChI Key

JACAAXNEHGBPOQ-NSHDSACASA-N

Isomeric SMILES

C[C@H]1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)N)OCO3

Origin of Product

United States

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